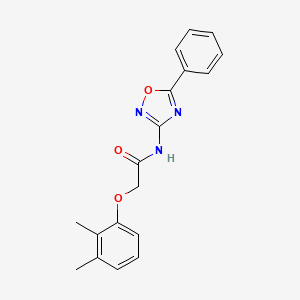
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a phenoxy group, a phenyl group, and an oxadiazole ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the phenoxy group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This usually involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or phenoxy groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide linkage.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Reduced oxadiazole or amide derivatives.
Substitution products: Alkylated or arylated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring is known to be a bioisostere for amides and esters, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-triazol-3-yl)acetamide: Similar structure with a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide may confer unique properties, such as increased stability, specific binding interactions, and distinct biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-6-10-15(13(12)2)23-11-16(22)19-18-20-17(24-21-18)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI-Schlüssel |
FTPATYSXXDXPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327345.png)
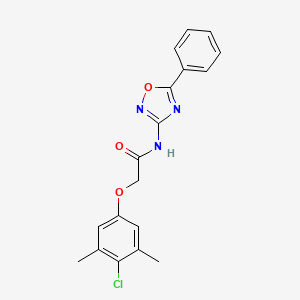
![4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11327361.png)
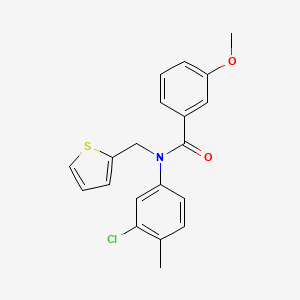
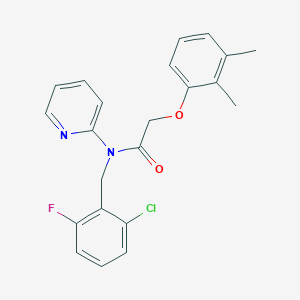
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B11327380.png)
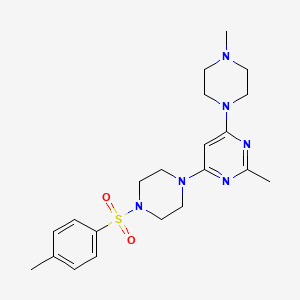
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327384.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11327392.png)
![4-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11327405.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B11327406.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11327408.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11327413.png)
![4-{[7-(4-Chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11327422.png)
